Clonitralid

Description

An antihelmintic that is active against most tapeworms. (From Martindale, The Extra Pharmacopoeia, 30th ed, p48)

Propriétés

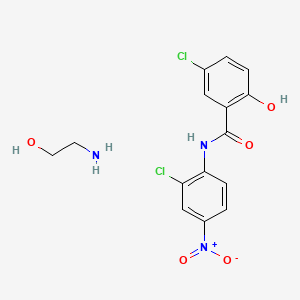

IUPAC Name |

2-aminoethanol;5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O4.C2H7NO/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;3-1-2-4/h1-6,18H,(H,16,19);4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCDHXSQODHSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O4.C2H7NO, C15H15Cl2N3O5 | |

| Record name | CLONITRALID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-65-7 (Parent), 141-43-5 (Parent) | |

| Record name | Niclosamide-olamine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020338 | |

| Record name | Clonitralid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clonitralid is a yellow solid. Insoluble in water. (NTP, 1992), Yellow-brown solid; [Merck Index] Bright yellow solid; [HSDB] | |

| Record name | CLONITRALID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Clonitralide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992), Nearly insol in water, n-hexane, dichloromethane, 2-propanol, toluene., Water solubility = 0.1 g/L at 20 °C, In hexane and toluene, <0.1 g/L at 20 °C; in dichloromethane, 0.015 g/L at 20 °C; in isopropanol, 0.25 g/L at 20 °C. | |

| Record name | CLONITRALID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CLONITRALIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000008 [mmHg], <1X10-7 mbar @ 20 °C (7.5X10-8 mm Hg) | |

| Record name | Clonitralide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CLONITRALIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

BRIGHT YELLOW, CRYSTALLINE | |

CAS No. |

1420-04-8 | |

| Record name | CLONITRALID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Niclosamide ethanolamine salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niclosamide-olamine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clonitralid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',5-dichloro-4'-nitrosalicylanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICLOSAMIDE-OLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT8YUD1Z0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLONITRALIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

421 to 446 °F (NTP, 1992), 216 °C | |

| Record name | CLONITRALID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CLONITRALIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Clonitralid: A Comprehensive Technical Guide to its Synthesis and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis, chemical structure, and properties of Clonitralid. The information is curated for professionals in research and development, offering a focus on experimental protocols and quantitative data to support laboratory and drug development endeavors.

Chemical Structure and Identification

This compound is the ethanolamine (B43304) salt of Niclosamide (B1684120). Niclosamide itself is a chlorinated salicylanilide. The formation of the salt with ethanolamine improves its formulation and application, particularly in its use as a molluscicide.

Niclosamide:

-

IUPAC Name: 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide[1]

-

Molecular Formula: C₁₃H₈Cl₂N₂O₄[1]

-

Molecular Weight: 327.12 g/mol [1]

-

Chemical Structure:

This compound (Niclosamide Ethanolamine Salt):

-

IUPAC Name: 2-aminoethanol;5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide[2]

-

Molecular Weight: 388.20 g/mol [2]

-

CAS Number: 1420-04-8[4]

The chemical structures of the constituent molecules are presented below:

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Niclosamide | 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | C₁₃H₈Cl₂N₂O₄ | 327.12 |

| Ethanolamine | 2-aminoethanol | C₂H₇NO | 61.08 |

| This compound | 2-aminoethanol;5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | C₁₅H₁₅Cl₂N₃O₅ | 388.20 |

Synthesis of this compound

The synthesis of this compound is a two-step process:

-

Synthesis of Niclosamide: This is achieved through the condensation reaction of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline (B86195).

-

Formation of the Ethanolamine Salt: Niclosamide is then reacted with ethanolamine to form this compound.

The overall synthesis pathway can be visualized as follows:

Caption: Synthesis pathway of this compound from 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.

Experimental Protocols

Several methods have been reported for the synthesis of Niclosamide. Below are two detailed protocols based on different activating agents.

Protocol 1: Using Phosphorus Trichloride (B1173362) (PCl₃)

This method involves the direct condensation of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline using phosphorus trichloride as the activating agent.

-

Materials:

-

5-chlorosalicylic acid

-

2-chloro-4-nitroaniline

-

Phosphorus trichloride (PCl₃)

-

Chlorobenzene (B131634) (solvent)

-

Ethyl acetate (B1210297) or acetone (B3395972) (for recrystallization)

-

-

Procedure:

-

In a reaction vessel, dissolve 5-chlorosalicylic acid (1 equivalent) and 2-chloro-4-nitroaniline (1 equivalent) in chlorobenzene.

-

Heat the mixture to 135°C.

-

Slowly add a solution of phosphorus trichloride (0.875 equivalents) dissolved in chlorobenzene to the reaction mixture.

-

Maintain the reaction at 135°C for 3 hours.

-

Cool the reaction mixture to room temperature. A solid precipitate will form.

-

Collect the solid by filtration and wash it.

-

Recrystallize the crude product from ethyl acetate or acetone to yield pure Niclosamide.[5]

-

-

Quantitative Data:

-

A reported yield for this method is approximately 68.7%.[5]

-

Protocol 2: Solvent-Free Synthesis with a Phase Transfer Catalyst

This method offers a "green chemistry" approach by avoiding the use of a solvent and employing a phase transfer catalyst.

-

Materials:

-

5-chlorosalicylic acid

-

2-chloro-4-nitroaniline

-

Etamon chloride (phase transfer catalyst)

-

Hot water

-

-

Procedure:

-

Thoroughly pulverize and mix 17.2 g of dry 5-chlorosalicylic acid, 17.2 g of dry 2-chloro-4-nitroaniline, and 0.83 g of etamon chloride.

-

With vigorous stirring, slowly heat the mixture. Continue stirring for 10 minutes after one of the raw materials melts.

-

Increase the temperature to 120°C and maintain the reaction for 2-3 hours.

-

Cool the reaction mixture to 80°C.

-

Add 275 ml of tap water and stir thoroughly for 30 minutes at 60°C.

-

Perform hot filtration. Wash the filter cake three times with hot water (50-60°C).

-

Dry the crude product under an infrared lamp at 60-80°C for 6 hours to obtain the Niclosamide crude product.[6]

-

-

Quantitative Data:

-

This method can achieve a yield of 75-85%.[6]

-

The final step is the formation of the ethanolamine salt.

-

Materials:

-

Niclosamide

-

Ethanolamine

-

-

Procedure:

Summary of Quantitative Data

| Parameter | Protocol 1 (PCl₃) | Protocol 2 (Solvent-Free) |

| Starting Materials | 5-chlorosalicylic acid, 2-chloro-4-nitroaniline, PCl₃ | 5-chlorosalicylic acid, 2-chloro-4-nitroaniline, Etamon chloride |

| Solvent | Chlorobenzene | None |

| Reaction Temperature | 135°C | 120°C |

| Reaction Time | 3 hours | 2-3 hours |

| Yield of Niclosamide | ~68.7% | 75-85% |

Mechanism of Action

While the primary focus of this guide is on the synthesis and chemical structure, it is pertinent to mention the mechanism of action of this compound, which is inherited from the active component, Niclosamide. This compound is primarily used as a molluscicide to control snails that are intermediate hosts for parasites such as Schistosoma.[3] It is also effective against sea lamprey larvae.[3]

The primary mechanism of action of Niclosamide is the uncoupling of oxidative phosphorylation in the mitochondria of the target organism.[1][2] This disruption of the energy production process leads to the death of the organism.

The workflow for its application as a molluscicide can be represented as follows:

Caption: Mechanism of action of this compound as a molluscicide.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound. The detailed experimental protocols and summarized quantitative data offer a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. The provided synthesis pathways and mechanism of action diagrams serve to visually simplify complex processes, aiding in a clearer understanding of the core concepts.

References

- 1. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Niclosamide ethanolamine salt | C15H15Cl2N3O5 | CID 14992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Niclosamide synthesis - chemicalbook [chemicalbook.com]

- 6. CN1687016A - New method for synthesizing niclosamide - Google Patents [patents.google.com]

Solubility Profile of Clonitralid: A Technical Guide for Researchers

Introduction

Clonitralid, the ethanolamine (B43304) salt of niclosamide (B1684120), is a potent molluscicide and anthelminthic agent.[1][2] Its therapeutic potential is being explored for a wider range of applications, including oncology and antiviral therapies, due to its activity against various signaling pathways.[2][3] A thorough understanding of its solubility in different organic solvents is critical for researchers and drug development professionals to enable appropriate formulation, effective delivery, and accurate in vitro and in vivo testing. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, details the experimental protocols for solubility determination, and illustrates relevant workflows and biological pathways.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation development. The following tables summarize the quantitative solubility data for this compound (Niclosamide ethanolamine salt) and its parent compound, Niclosamide, in a range of common organic solvents.

Table 1: Solubility of this compound (Niclosamide Ethanolamine Salt) in Various Organic Solvents

| Solvent | Solubility | Temperature |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified |

| Ethanol | ~0.25 mg/mL | Not Specified |

| Isopropanol | 0.25 g/L | 20 °C |

| Dichloromethane | 0.015 g/L | 20 °C |

| n-Hexane | <0.1 g/L | 20 °C |

| Toluene | <0.1 g/L | 20 °C |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Not Specified |

Data sourced from references[1][4][5][6].

Table 2: Mole Fraction Solubility of Niclosamide (Parent Compound) in Various Solvents at Different Temperatures

| Solvent | 298.15 K (25 °C) | 303.15 K (30 °C) | 308.15 K (35 °C) | 313.15 K (40 °C) | 318.15 K (45 °C) | 323.15 K (50 °C) |

| Water | 1.81 x 10⁻⁷ | 2.09 x 10⁻⁷ | 2.39 x 10⁻⁷ | 2.68 x 10⁻⁷ | 2.97 x 10⁻⁷ | 3.27 x 10⁻⁷ |

| Methanol | 4.31 x 10⁻⁵ | 4.95 x 10⁻⁵ | 5.67 x 10⁻⁵ | 6.36 x 10⁻⁵ | 7.05 x 10⁻⁵ | 7.78 x 10⁻⁵ |

| Ethanol | 9.20 x 10⁻⁵ | 1.05 x 10⁻⁴ | 1.20 x 10⁻⁴ | 1.35 x 10⁻⁴ | 1.50 x 10⁻⁴ | 1.66 x 10⁻⁴ |

| 2-Propanol | 1.34 x 10⁻⁴ | 1.54 x 10⁻⁴ | 1.76 x 10⁻⁴ | 1.97 x 10⁻⁴ | 2.19 x 10⁻⁴ | 2.42 x 10⁻⁴ |

| 1-Butanol | 1.69 x 10⁻⁴ | 1.93 x 10⁻⁴ | 2.21 x 10⁻⁴ | 2.48 x 10⁻⁴ | 2.75 x 10⁻⁴ | 3.04 x 10⁻⁴ |

| DMSO | 8.42 x 10⁻⁵ | 9.66 x 10⁻⁵ | 1.11 x 10⁻⁴ | 1.24 x 10⁻⁴ | 1.38 x 10⁻⁴ | 1.52 x 10⁻⁴ |

| PEG 200 | 2.92 x 10⁻⁴ | 3.35 x 10⁻⁴ | 3.84 x 10⁻⁴ | 4.30 x 10⁻⁴ | 4.77 x 10⁻⁴ | 5.27 x 10⁻⁴ |

| PEG 400 | 6.11 x 10⁻⁴ | 7.01 x 10⁻⁴ | 8.03 x 10⁻⁴ | 8.99 x 10⁻⁴ | 9.98 x 10⁻⁴ | 1.10 x 10⁻³ |

Data adapted from reference[7]. Note: This data is for the parent compound, Niclosamide, not the ethanolamine salt (this compound).

Experimental Protocols for Solubility Determination

The accurate determination of solubility is paramount for reliable downstream applications. The "shake-flask" method is a widely accepted standard for measuring equilibrium solubility.[8] The following protocol is a generalized procedure based on this method, incorporating best practices for ensuring data quality.[7][8][9]

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

-

Preparation:

-

Ensure the purity of both this compound and the selected organic solvents.[8]

-

Prepare a series of vials for each solvent to be tested.

-

-

Sample Addition:

-

Add an excess amount of this compound to each vial to create a saturated solution. This ensures that solid-liquid equilibrium can be reached.

-

-

Equilibration:

-

Add a precise volume of the chosen organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator. The temperature must be rigorously controlled throughout the experiment.[8]

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be established empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to permit the undissolved solid to settle.

-

Carefully separate the supernatant (saturated solution) from the solid phase. This can be achieved by centrifugation followed by careful decantation or by filtration using a chemically inert filter that does not adsorb the solute.

-

-

Analysis:

-

Dilute an aliquot of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[1]

-

Prepare a standard curve with known concentrations of this compound to accurately determine the concentration in the experimental samples.

-

-

Solid Phase Analysis (Optional but Recommended):

-

Analyze the remaining solid phase using techniques such as Differential Scanning Calorimetry (DSC) or powder X-ray diffraction (p-XRD) to check for any changes in the solid form (e.g., polymorphism, solvation) during the experiment.[7]

-

Visualizing Workflows and Pathways

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining solubility can be visualized to provide a clear, step-by-step understanding of the process.

Caption: A flowchart of the shake-flask method for solubility determination.

Signaling Pathway Modulation by Niclosamide

The biological activity of this compound is attributed to its active component, niclosamide, which is known to modulate multiple key signaling pathways implicated in cell growth, proliferation, and survival.[2] The Wnt/β-catenin signaling pathway is one such critical target.[10]

Caption: Inhibition of the Wnt/β-catenin pathway by Niclosamide.

Conclusion

This technical guide provides essential solubility data for this compound and its parent compound, Niclosamide, in a variety of organic solvents. The detailed experimental protocol for solubility determination offers a robust framework for researchers to generate high-quality, reproducible data. Furthermore, the visualization of the experimental workflow and a key signaling pathway provides a clearer understanding of both the practical and biological context of this compound's properties. This information is intended to support the ongoing research and development efforts aimed at harnessing the full therapeutic potential of this versatile compound.

References

- 1. Niclosamide ethanolamine salt | C15H15Cl2N3O5 | CID 14992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adipogen.com [adipogen.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Niclosamide ethanolamine salt | 1420-04-8 [amp.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. scispace.com [scispace.com]

- 10. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]

The Degradation of Clonitralid in Aquatic Environments: A Technical Guide

Introduction

Clonitralid (B1678745), the ethanolamine (B43304) salt of niclosamide (B1684120), is a potent molluscicide and piscicide used globally for the control of aquatic invasive species, such as the sea lamprey, and as an intermediate host for schistosomes. Its application in aquatic environments necessitates a thorough understanding of its environmental fate and degradation pathways to assess its potential ecological impact. This technical guide provides a comprehensive overview of the primary degradation pathways of this compound in aquatic systems—photodegradation, biodegradation, and hydrolysis—supported by quantitative data and detailed experimental methodologies.

Core Degradation Pathways

This compound (niclosamide) degradation in aquatic environments is a multifaceted process driven by biotic and abiotic factors. The primary routes of dissipation include photodegradation, microbial degradation, and to a lesser extent, hydrolysis.[1][2][3][4] The rate and extent of degradation are influenced by environmental parameters such as pH, temperature, light intensity, and microbial activity.[1][2][5]

Photodegradation

Photodegradation, or photolysis, is a significant pathway for the breakdown of niclosamide in the presence of sunlight, particularly in clear, shallow waters.[1][2][3] The process is pH-dependent, with faster degradation observed in more acidic conditions.[6][7][8][9]

The photolytic degradation of niclosamide can lead to the transient formation of 2-chloro-4-nitroaniline.[6][7] Ultimately, the process can result in the complete cleavage of both aromatic rings, yielding smaller aliphatic molecules and carbon dioxide.[6][7][8]

Key Photodegradation Products:

-

2-chloro-4-nitroaniline (transient)

-

Carbon dioxide

-

Oxalic acid

-

Maleic acid

-

Glyoxylic acid

-

Glyoxal

Biodegradation

Biodegradation is a critical process for the removal of niclosamide from aquatic environments, occurring in both water and sediment under aerobic and anaerobic conditions.[1][2][3][10][11] Microbial activity is the primary driver of this degradation pathway.[1][2]

The principal biodegradation product of niclosamide is aminoniclosamide (2′,5-dichloro-4′-aminosalicylanilide), formed through the reduction of the nitro group to an amino group.[1][2][3][10]

Hydrolysis

While hydrolysis does occur, it is generally considered a minor degradation pathway for niclosamide in natural aquatic systems compared to photodegradation and biodegradation.[1][2] However, the rate of hydrolysis is significantly influenced by pH, becoming more prominent under alkaline conditions.[12][13][14][15][16][17][18]

The primary hydrolysis products of niclosamide are:

-

2-chloro-4-nitroaniline

-

5-chlorosalicylic acid

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation kinetics of niclosamide in aquatic environments.

Table 1: Half-lives of Niclosamide under Various Aquatic Conditions

| Condition | Matrix | Half-life (days) | Reference(s) |

| Aerobic | Water/Sediment | 4.9 - 5.4 | [3][10][19][20] |

| Anaerobic | Water/Sediment | 0.65 - 2.79 | [3][10][19] |

| Photolysis (pH 9) | Buffered Water | 1.2 - 1.3 (29-31 hours) | [6] |

| Photolysis (pH 7) | Buffered Water | ~0.8 (1.5x faster than pH 9) | [6][7][8] |

| Photolysis (pH 5) | Buffered Water | ~0.3 (4.3x faster than pH 9) | [6][7][8] |

Table 2: Photodegradation Quantum Yield of Niclosamide

| Wavelength | Medium | Quantum Yield (φr) | Reference(s) |

| 254 nm | Methanol | 0.0010 ± 0.0004 | [21] |

| 254 nm | Methanol + 0.05 M NaOH | 0.0013 ± 0.0004 | [21] |

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow for studying this compound degradation.

References

- 1. Environmental fate and effects of the lampricide Bayluscide: A review [pubs.usgs.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [Study on the factors affecting the degradation of niclosamide in the soil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aqueous photolysis of niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Aqueous photolysis of niclosamide | U.S. Geological Survey [usgs.gov]

- 10. Metabolism of niclosamide in sediment and water systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Isolation, characterization using LC-ESI-QTOF, NMR and in vitro cytotoxicity assay of niclosamide forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic study and mechanism of Niclosamide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. meritresearchjournals.org [meritresearchjournals.org]

- 17. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolism of niclosamide in sediment and water systems | U.S. Geological Survey [usgs.gov]

- 20. researchgate.net [researchgate.net]

- 21. On the photooxidation of the multifunctional drug niclosamide. A kinetic study in the presence of vitamin B2 and visible light - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Clonitralid in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clonitralid, the ethanolamine (B43304) salt of niclosamide, is a potent molluscicide and piscicide used globally for the control of intermediate hosts of schistosomiasis (snails) and invasive sea lamprey. While effective against target species, its application in aquatic and terrestrial environments raises significant concerns regarding its toxicological impact on a wide range of non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing quantitative toxicity data, detailing experimental protocols for toxicity assessment, and visualizing key molecular pathways affected by this compound.

Data Presentation: Quantitative Toxicity Data

The acute and chronic toxicity of this compound to various non-target organisms is summarized in the tables below. The data is presented as LC50 (Lethal Concentration 50%), LD50 (Lethal Dose 50%), EC50 (Effective Concentration 50%), NOEC (No Observed Effect Concentration), and NOAEL (No Observed Adverse Effect Level) values.

Table 1: Acute and Chronic Toxicity of this compound to Non-Target Aquatic Invertebrates

| Species | Common Name | Endpoint | Value (mg/L) | Exposure Time | Reference |

| Daphnia magna | Water Flea | 48h EC50 | 0.2 | 48 hours | [1] |

| Daphnia magna | Water Flea | 21d NOEC | 0.02 | 21 days | [1] |

| Orconectes sp. | Crayfish | 96h LC50 | 25 | 96 hours | [2] |

| Biomphalaria straminea | Snail | LD50 | 0.114 | - | [3] |

| Biomphalaria straminea | Snail | LD90 | 0.212 | - | [3] |

| Biomphalaria havanensis | Snail | 24h LC100 | 0.200 | 24 hours | [4] |

| Helisoma trivolvis | Snail | 24h LC100 | 0.200 | 24 hours | [4] |

Table 2: Acute Toxicity of this compound to Non-Target Fish

| Species | Common Name | Endpoint | Value (mg/L) | Exposure Time | Reference |

| Oncorhynchus mykiss | Rainbow Trout | 96h LC50 | 0.05 | 96 hours | [5] |

| Mylopharyngodon piceus | Black Carp | 96h LC50 | 0.0657 | 96 hours | [6] |

Table 3: Acute Oral Toxicity of this compound to Mammals

| Species | Common Name | Endpoint | Value (mg/kg) | Reference |

| Rat | - | LD50 | > 2,500 | [5] |

| Rat | - | LD50 | 500 | [7] |

| Rat | - | LD50 | > 5,000 | [8] |

Experimental Protocols

The assessment of this compound's toxicity to non-target organisms follows standardized protocols to ensure data reliability and comparability. The following sections detail the methodologies for key experiments based on OECD guidelines.

Acute Immobilisation Test in a Freshwater Invertebrate (Daphnia magna) - Based on OECD Guideline 202

This test evaluates the acute toxicity of this compound to Daphnia magna.[2][5][9][10][11][12][13]

1. Test Organism: Young daphnids, less than 24 hours old at the start of the test, are used.[9][11]

2. Test Substance Preparation: Due to this compound's low aqueous solubility, a Water Accommodated Fraction (WAF) is often prepared.[1] Alternatively, stock solutions can be prepared in a suitable solvent and then diluted.

3. Test Design:

-

Range-finding test: A preliminary test to determine the range of concentrations for the definitive test.[10]

-

Definitive test: At least five concentrations of the test substance, spaced by a constant factor not exceeding 2.2, are used. A control group (without the test substance) is also included.[10][11]

-

Limit test: A single concentration of 100 mg/L can be used to determine if the EC50 is above this level.[11][13]

4. Experimental Conditions:

-

Test vessels: Glass beakers or flasks.

-

Test volume: At least 2 mL of test solution per daphnid.[10]

-

Number of animals: At least 20 daphnids per concentration, divided into at least four replicates.[10]

-

Temperature: 20 ± 2 °C.[2]

-

Light: 16-hour light/8-hour dark photoperiod.[2]

-

Feeding: Daphnids are not fed during the test.[2]

-

Test duration: 48 hours.[9]

5. Observations: The number of immobilised daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.[2][9]

6. Data Analysis: The EC50, the concentration that immobilises 50% of the daphnids, is calculated for the 48-hour exposure period using appropriate statistical methods. NOEC and LOEC values may also be determined.[14]

Acute Toxicity Test in Fish - Based on OECD Guideline 203

This test determines the acute lethal toxicity of this compound to fish.[10][11][15][16][17][18][19][20]

1. Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).[11][15][17][19]

2. Test Substance Preparation: As with the Daphnia test, appropriate methods for preparing stable aqueous concentrations of this compound are employed.

3. Test Design:

-

Range-finding test: To determine the appropriate concentration range.[15]

-

Definitive test: At least five concentrations in a geometric series are tested, along with a control.[16][17]

-

Limit test: A single concentration of 100 mg/L can be used.[17]

4. Experimental Conditions:

-

Test system: Static, semi-static, or flow-through systems can be used.[10]

-

Number of animals: At least seven fish per concentration.[16]

-

Loading rate: The biomass of fish per volume of test solution should not be excessive.

-

Temperature: Maintained at a constant, species-appropriate level.

-

Light: A 12- to 16-hour photoperiod is recommended.[10]

-

Feeding: Fish are typically not fed during the test.

5. Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[16] Any abnormal behavior is also noted.

6. Data Analysis: The LC50, the concentration that is lethal to 50% of the fish, is calculated for the 96-hour exposure period.

Acute Oral Toxicity in Mammals (Rat) - Based on OECD Guideline 423 (Acute Toxic Class Method)

This method is used to assess the acute oral toxicity of this compound in rats.[2][12][16][18][21][22][23]

1. Test Animal: Typically, young adult female rats are used.[21][23]

2. Test Substance Administration:

-

The test substance is administered in a single dose by gavage.[21]

-

The volume administered is based on the animal's body weight.[1]

3. Dose Levels: A stepwise procedure is used with a limited number of animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step determines the dose for the next step.

4. Observation Period: Animals are observed for 14 days.[21]

5. Observations:

-

Mortality is recorded.

-

Clinical signs of toxicity are observed several times on the day of dosing and at least once daily thereafter.[21]

-

Body weight is measured before dosing and at least weekly thereafter.[21]

-

At the end of the observation period, all surviving animals are subjected to a gross necropsy.[18]

6. Data Analysis: The method allows for the classification of the substance into one of a series of toxicity classes based on the observed mortality at different dose levels, rather than providing a precise LD50 value.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of this compound's toxicity is the uncoupling of oxidative phosphorylation in mitochondria.[7][13][14][24][25] This process disrupts the synthesis of ATP, the primary energy currency of the cell, leading to cellular dysfunction and death.

Uncoupling of Oxidative Phosphorylation

This compound acts as a protonophore, a molecule that can transport protons across the inner mitochondrial membrane.[7] This dissipates the proton gradient that is essential for ATP synthase to produce ATP. The following diagram illustrates this process.

Caption: Uncoupling of oxidative phosphorylation by this compound.

Experimental Workflow for Acute Toxicity Testing

The general workflow for conducting an acute toxicity test, such as the OECD 202 or 203, is depicted below.

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. mdpi.com [mdpi.com]

- 4. Toxicity evaluation of Bayluscide and malathion to three developmental stages of freshwater snails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 6. Editorial: Marine invertebrates: neurons, glia, and neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. msd.com [msd.com]

- 8. msd.com [msd.com]

- 9. agc-chemicals.com [agc-chemicals.com]

- 10. biotecnologiebt.it [biotecnologiebt.it]

- 11. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 14. shop.fera.co.uk [shop.fera.co.uk]

- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 16. enamine.net [enamine.net]

- 17. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 18. chemview.epa.gov [chemview.epa.gov]

- 19. oecd.org [oecd.org]

- 20. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 21. researchgate.net [researchgate.net]

- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 23. austinpublishinggroup.com [austinpublishinggroup.com]

- 24. cerc.usgs.gov [cerc.usgs.gov]

- 25. researchgate.net [researchgate.net]

The Uncoupling Effect of Clonitralid on Mitochondrial Oxidative Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clonitralid, the ethanolamine (B43304) salt of niclosamide (B1684120), is an FDA-approved anthelmintic agent that has garnered significant interest for its potent effects on cellular metabolism.[1][2][3] At the core of its mechanism is the disruption of mitochondrial oxidative phosphorylation. This technical guide provides an in-depth analysis of this compound's role as a mitochondrial uncoupler, detailing its impact on key bioenergetic parameters. It summarizes quantitative data from preclinical studies, outlines relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction: The Role of this compound as a Mitochondrial Protonophore

Mitochondrial oxidative phosphorylation (OXPHOS) is the primary process by which cells generate adenosine (B11128) triphosphate (ATP), the main currency of cellular energy.[4][5][6] This process involves the transfer of electrons through the electron transport chain (ETC) located on the inner mitochondrial membrane, which pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical proton gradient (Δp).[4][7] The energy stored in this gradient is then utilized by ATP synthase to produce ATP.[4][8]

This compound functions as a protonophore, a molecule that transports protons across the inner mitochondrial membrane, effectively dissipating the proton gradient.[9][10][11] This uncoupling of the proton gradient from ATP synthesis leads to a futile cycle of substrate oxidation without the commensurate production of ATP.[12][13] Consequently, the cell increases its oxygen consumption rate in an attempt to restore the proton gradient, leading to increased energy expenditure.[12][13] At high concentrations, however, niclosamide can exhibit inhibitory effects on mitochondrial respiration.[13][14]

Quantitative Effects of this compound on Mitochondrial Function

The following table summarizes the key quantitative data regarding the effects of this compound (Niclosamide Ethanolamine Salt - NEN) on mitochondrial parameters.

| Parameter | Effect | Concentration | Cell/System Type | Reference |

| Mitochondrial Uncoupling | Uncouples mammalian mitochondria | Upper nanomolar concentrations | Mammalian mitochondria | [1][2][3][12] |

| Mitochondrial Membrane Potential (ΔΨm) | Reduction in ΔΨm | Around 500 nM | Live cells | [12] |

| Cellular ATP Concentration | Decrease | Not specified | Cultured cells | [3] |

| ADP/ATP Ratio | Increase | Not specified | Cultured cells | [3] |

| Plasma Concentration (in vivo) | Peak plasma concentrations of ~400–900 ng ml-1 (~1–2.5 µM) | 40 mg kg-1 oral gavage | C57BL/6J mice | [12] |

| Half-life (in vivo) | ~1.25 hours | 40 mg kg-1 oral gavage | C57BL/6J mice | [12] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on mitochondrial oxidative phosphorylation.

Isolation of Mitochondria from Tissue

A standard method for studying mitochondrial function involves the isolation of mitochondria from tissues, such as the rat liver.

Protocol:

-

Homogenization: Mince fresh tissue and homogenize in an ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA) to disrupt the cells.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600-1000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 10,000-14,000 x g) for 10 minutes at 4°C to pellet the mitochondria.[15]

-

-

Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation to wash the mitochondria.[15]

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard assay (e.g., BCA assay).[15]

Measurement of Oxygen Consumption Rate (OCR)

OCR is a key indicator of mitochondrial respiration and can be measured in both isolated mitochondria and intact cells using instruments like a Seahorse XF Analyzer or a Clark-type electrode.[16][17][18][19]

Protocol using Seahorse XF Analyzer:

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Drug Treatment: Treat cells with various concentrations of this compound.

-

Mito Stress Test: Sequentially inject mitochondrial inhibitors to measure key parameters of mitochondrial function:[17]

-

Oligomycin: An ATP synthase inhibitor, to determine ATP-linked respiration.[17][19]

-

FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent, to measure maximal respiration.[17]

-

Rotenone & Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[17][19]

-

-

Data Analysis: The instrument software calculates basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[20]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

ΔΨm can be assessed using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.[21]

Protocol using JC-1 Dye:

-

Cell Culture and Treatment: Culture cells and treat with this compound for the desired time.

-

Dye Loading: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

-

Data Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[22]

Measurement of Cellular ATP Levels

Cellular ATP concentrations can be quantified using luminescence-based assays.

Protocol:

-

Cell Lysis: Lyse the this compound-treated cells to release ATP.

-

Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer.

-

Quantification: The light output is directly proportional to the ATP concentration, which can be determined by comparing to a standard curve.

Signaling Pathways and Experimental Workflows

Mechanism of this compound-Induced Mitochondrial Uncoupling

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. researchgate.net [researchgate.net]

- 3. Niclosamide ethanolamine improves blood glycemic control and reduces hepatic steatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Control mechanisms in mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural products targeting mitochondria: emerging therapeutics for age-associated neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial Dysfunction: Pathophysiology and Mitochondria-Targeted Drug Delivery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulators reducing the efficiency of oxidative ATP synthesis in mitochondria: protonophore uncouplers, cyclic redox agents, and decouplers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mitobiopharma.com [mitobiopharma.com]

- 13. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Oxygen consumption rate to evaluate mitochondrial dysfunction and toxicity in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Oxygen Consumption Rate Analysis of Mitochondrial Dysfunction Caused by Bacillus cereus Cereulide in Caco-2 and HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Clonitralid as a Putative Anticancer Therapeutic: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

Clonitralid, the ethanolamine (B43304) salt of niclosamide (B1684120), is an FDA-approved molluscicide traditionally used to control snail populations.[1] Emerging evidence has illuminated its potent anticancer properties, positioning it as a promising candidate for drug repurposing in oncology.[2][3][4] This technical guide provides a comprehensive review of the preclinical data supporting this compound's (and its parent compound, niclosamide's) potential as an anticancer agent. It details the compound's multifaceted mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides standardized experimental protocols, and visualizes the complex signaling pathways it modulates.

Introduction: Repurposing an Anthelmintic for Oncology

This compound (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide compound with 2-aminoethanol) is the ethanolamine salt of niclosamide, a salicylanilide (B1680751) anthelmintic agent.[1] While niclosamide was approved by the FDA in 1982 for treating tapeworm infections, a growing body of research has demonstrated its significant antineoplastic activity across a wide range of cancers.[5][6][7] The strategy of repurposing existing drugs like this compound offers numerous advantages, including well-established safety profiles, reduced development costs, and accelerated timelines for clinical translation.[2][3]

Niclosamide and its salt, this compound, exhibit broad-spectrum anticancer effects by concurrently targeting multiple critical signaling pathways dysregulated in cancer, such as Wnt/β-catenin, STAT3, mTOR, NF-κB, and Notch.[5][6][8] This pleiotropic activity makes it an attractive candidate for overcoming the therapeutic resistance that often develops with single-target agents.

Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling

This compound/niclosamide does not act on a single target but rather modulates a network of oncogenic signaling cascades. This multi-targeted approach is a key feature of its potent anticancer efficacy.

Inhibition of Wnt/β-Catenin Signaling

The Wnt/β-catenin pathway is a crucial regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[9][10] Niclosamide has been shown to inhibit this pathway at multiple levels. It can induce the degradation of the Wnt co-receptor LRP6 and downregulate the Dishevelled-2 (DVL2) protein, which prevents the accumulation of β-catenin.[9][11] By preventing β-catenin's translocation to the nucleus, it blocks the transcription of key oncogenes like c-Myc and Cyclin D1.[11]

Suppression of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many tumors, promoting cell proliferation, survival, and invasion. Niclosamide is a direct inhibitor of STAT3, blocking its phosphorylation at tyrosine 705 (pY705), which is essential for its activation and dimerization.[6][12][13] This prevents STAT3 from translocating to the nucleus and activating the transcription of its target genes.[13] Niclosamide has also been shown to modulate the upstream IL-6/JAK signaling axis that often leads to STAT3 activation.[6][13]

Modulation of mTOR and NF-κB Signaling

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell metabolism, growth, and proliferation and is hyperactivated in a majority of human cancers.[14][15] Niclosamide has been shown to inhibit the mTOR pathway, contributing to its anti-proliferative effects.[8][16]

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is critical for promoting inflammation, cell survival, and proliferation and is constitutively active in many cancer types.[8] Niclosamide suppresses NF-κB signaling by inhibiting the degradation of IκBα, the protein that sequesters NF-κB in the cytoplasm, thereby preventing NF-κB's nuclear translocation and transcriptional activity.[8]

Mitochondrial Uncoupling

A primary biochemical function of niclosamide is its role as a potent mitochondrial uncoupler.[5][16] It dissipates the proton gradient across the inner mitochondrial membrane, which disrupts ATP synthesis and induces metabolic stress.[13][16] This action can lead to the release of cytochrome c, initiating the intrinsic apoptotic cascade, a key mechanism for its cytotoxic effects in cancer cells.[13]

Preclinical Efficacy: Quantitative Data

In Vitro Cytotoxicity

This compound and niclosamide have demonstrated potent cytotoxicity against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.[17][18]

Table 1: IC50 Values of Niclosamide/Clonitralid in Various Cancer Cell Lines

| Cancer Type | Cell Line | Compound | IC50 (µM) | Citation |

|---|---|---|---|---|

| Lung Cancer | A549 | Niclosamide | Varies (Dose-dependent) | [19] |

| Lung Cancer | H1299 | Niclosamide | Varies (Dose-dependent) | [19] |

| Breast Cancer | HTB-26 (aggressive) | Compound 1/2* | 10 - 50 | [20] |

| Pancreatic Cancer | PC-3 | Compound 1/2* | 10 - 50 | [20] |

| Hepatocellular Carcinoma | HepG2 | Compound 1/2* | 10 - 50 | [20] |

| Colon Cancer | HCT116 | Compound 1* | 22.4 | [20] |

| Colon Cancer | HCT116 | Compound 2* | 0.34 | [20] |

| Esophageal Adenocarcinoma | BE3 | Niclosamide | ~5 | [12] |

| Esophageal Squamous Cell | CE48T | Niclosamide | ~10 | [12] |

| Esophageal Squamous Cell | CE81T | Niclosamide | ~2.5 | [12] |

| Adrenocortical Carcinoma | Multiple | Niclosamide | < Cmax in humans |[5] |

*Note: Compounds 1 and 2 are regioisomers of a niclosamide analog.[20] Data indicates a dose- and time-dependent inhibition of cell viability.[19]

In Vivo Tumor Growth Inhibition

Preclinical studies using animal models, particularly xenografts where human tumor cells are implanted into immunocompromised mice, have corroborated the in vitro findings.

Table 2: In Vivo Efficacy of Niclosamide in Xenograft Models

| Cancer Type | Model | Treatment | Outcome | Citation |

|---|---|---|---|---|

| Adrenocortical Carcinoma | Xenograft | Niclosamide | Dramatically inhibited tumor growth | [5] |

| Prostate Cancer (CRPC) | Xenograft | Niclosamide | Reduced xenograft tumor growth | [21] |

| Gastric Cancer | Nude Mice | Levistolide A (LA)** | Inhibited tumor growth | [22] |

| Various Human Tumors | Xenografts | E7010*** | 58-87% tumor growth inhibition |[23] |

*Note: Data on specific percentage inhibition for this compound/niclosamide is often presented graphically in publications. The table reflects the qualitative outcomes reported in the literature. ***Levistolide A is another natural product showing in vivo efficacy, included for context on experimental outcomes.[22] ****E7010 is a novel sulfonamide, included to provide a quantitative example of tumor growth inhibition measured in such studies.[23]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. Below are synthesized protocols for key experiments used to evaluate this compound's anticancer potential.

General Experimental Workflow

The evaluation of a potential anticancer agent like this compound typically follows a standardized workflow from initial screening to in vivo validation.

Protocol: Cell Viability (MTS/MTT) Assay

This protocol determines the concentration of this compound that inhibits cell proliferation (IC50).

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[18]

-

Reagent Addition: Add 20 µL of MTS (or MTT) reagent to each well. Incubate for 1-4 hours until a color change is observed.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.[18]

Protocol: Western Blot for Signaling Pathway Analysis

This protocol is used to measure the levels of specific proteins (e.g., pSTAT3, β-catenin) to confirm the mechanism of action.

-

Cell Lysis: Treat cultured cells with this compound for the desired time. Wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-pSTAT3) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity relative to a loading control like β-actin or GAPDH.

Protocol: Murine Xenograft Tumor Model

This protocol evaluates the in vivo efficacy of this compound.[24]

-

Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 3.0 x 10^7 cells/mL.[24] Keep cells on ice.

-

Animal Model: Use 4-6 week old immunocompromised mice (e.g., nude or SCID mice).[24] Allow a 3-5 day acclimatization period.[24]

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 3.0 x 10^6 cells) into the flank of each mouse using a 27-gauge needle.[24]

-

Tumor Growth & Treatment: Monitor mice for tumor formation. When tumors reach a palpable volume (e.g., 50-60 mm³), randomize the mice into treatment and control groups.[24]

-

Drug Administration: Administer this compound (or vehicle control) via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned dosing schedule.

-

Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length/2.[24] Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

Safety and Carcinogenicity Profile

A key consideration for any therapeutic agent is its safety profile. As an approved drug, niclosamide has a history of use in humans for other indications. A bioassay for carcinogenicity was conducted on this compound by the National Cancer Institute in 1978.[1] The study, which involved administering this compound in the feed to rats and mice for 78 weeks, found no convincing evidence that the compound was carcinogenic in Osborne-Mendel rats or female B6C3F1 mice.[1][25] The evaluation in male mice was deemed inconclusive due to poor survival rates.[1]

Conclusion and Future Directions

This compound, the ethanolamine salt of niclosamide, has demonstrated significant potential as a repurposed anticancer agent. Its ability to modulate multiple, critical oncogenic signaling pathways simultaneously provides a compelling rationale for its development as a broad-spectrum therapeutic. Robust preclinical data from both in vitro and in vivo models support its efficacy in various cancer types.

Future research should focus on several key areas:

-

Bioavailability: Niclosamide has low aqueous solubility and oral bioavailability, which may limit its systemic efficacy.[5] The development of new formulations, such as nanoparticles or structural analogs, is crucial to improve its pharmacokinetic properties.[13]

-

Clinical Trials: While promising in preclinical stages, the ultimate validation of this compound's efficacy requires well-designed clinical trials. Several trials investigating niclosamide are already underway.

-

Combination Therapies: Given its multi-targeted nature, this compound may act synergistically with other chemotherapeutic agents or targeted therapies, potentially enhancing their efficacy and overcoming resistance.[12][19]

-

Biomarker Identification: Identifying biomarkers that predict sensitivity to this compound would enable patient stratification and a more personalized medicine approach.

References

- 1. Abstract for TR-91 [ntp.niehs.nih.gov]

- 2. Repurposing of Chronically Used Drugs in Cancer Therapy: A Chance to Grasp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing approved drugs for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revitalizing Cancer Treatment: Exploring the Role of Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The magic bullet: Niclosamide [frontiersin.org]

- 9. Blocking the WNT/β-catenin pathway in cancer treatment:pharmacological targets and drug therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. onclive.com [onclive.com]

- 16. The magic bullet: Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Niclosamide enhances the antitumor effects of radiation by inhibiting the hypoxia-inducible factor-1α/vascular endothelial growth factor signaling pathway in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Niclosamide exerts anticancer effects through inhibition of the FOXM1-mediated DNA damage response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Levistolide A and periplogenin inhibit the growth of gastric cancer cells in vitro and in vivo [explorationpub.com]

- 23. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 25. TR-091: this compound (1420-04-8) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

Investigating the Molecular Targets of Clonitralide: An In-depth Technical Guide

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The term "Clonitralide" is identified as the ethanolamine (B43304) salt of Niclosamide (B1684120). This guide will, therefore, focus on the molecular targets of Niclosamide and its ethanolamine salt, collectively referred to as Clonitralide.

Introduction

Clonitralide, an anthelmintic drug approved by the U.S. Food and Drug Administration (FDA), has garnered significant attention for its potent anticancer properties. Emerging research has revealed its ability to modulate multiple critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the known molecular targets of Clonitralide, detailing its mechanism of action on key signaling cascades and its impact on mitochondrial function. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of Clonitralide.

Core Molecular Targets and Signaling Pathways

Clonitralide exerts its pleiotropic effects by targeting several key signaling pathways simultaneously. The primary molecular targets and pathways affected include:

-

STAT3 Signaling Pathway: Clonitralide inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.

-

Wnt/β-catenin Signaling Pathway: This pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Clonitralide has been shown to downregulate this pathway.

-

mTORC1 Signaling Pathway: The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Clonitralide inhibits mTORC1 signaling, leading to cell cycle arrest and apoptosis.

-

Notch Signaling Pathway: The Notch pathway is involved in cell fate decisions, and its dysregulation is associated with various cancers. Clonitralide has been demonstrated to suppress this signaling cascade.

-

Mitochondrial Uncoupling: Clonitralide acts as a protonophore, uncoupling oxidative phosphorylation in mitochondria. This disruption of cellular energy metabolism contributes to its anticancer effects.

Quantitative Data: Inhibitory Concentrations (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] The following table summarizes the reported IC50 values of Clonitralide (Niclosamide) in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DU145 | Prostate Cancer | 0.7 (proliferation), 0.1 (colony formation) | [2] |

| A2780ip2 | Ovarian Cancer | 0.41 - 1.86 | [3] |

| SKOV3ip1 | Ovarian Cancer | 0.41 - 1.86 | [3] |

| A2780cp20 (chemoresistant) | Ovarian Cancer | 0.41 - 1.86 | [3] |

| SKOV3Trip2 (chemoresistant) | Ovarian Cancer | 0.41 - 1.86 | [3] |

| TGF-β1-induced A549 | Lung Fibrosis Model | 1.339 (48h treatment) | [4] |

| DHLF-IPF | Idiopathic Pulmonary Fibrosis | 1.625 (48h treatment) | [4] |

| VeroE6 | Kidney Epithelial (SARS-CoV-2 host) | 0.564 | [5] |

| H1437 | Lung Carcinoma (SARS-CoV-2 host) | 0.261 | [5] |

| SCLC CTC lines | Small Cell Lung Cancer | Varies by line | [6] |

| MCF-7 | Breast Cancer | Not specified | [7] |

| U-87 MG | Glioblastoma | 1.5 - 1.9 | [8] |

Signaling Pathway Visualizations and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Clonitralide and its points of intervention.

STAT3 Signaling Pathway

Clonitralide inhibits the STAT3 signaling pathway by preventing the phosphorylation of STAT3 at tyrosine 705, which is essential for its activation, dimerization, and nuclear translocation.[9][10] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, and Cyclin D1.[2]

Wnt/β-catenin Signaling Pathway

In the canonical Wnt pathway, the absence of a Wnt ligand leads to the degradation of β-catenin by a destruction complex.[11][12] Clonitralide has been shown to downregulate Wnt signaling by promoting the degradation of the Wnt co-receptor LRP6 and inhibiting the accumulation of cytosolic β-catenin.[13][14] This prevents the transcription of Wnt target genes like c-myc and Cyclin D1.

mTORC1 Signaling Pathway

Clonitralide inhibits the mTORC1 pathway, which is a key regulator of protein synthesis and cell growth.[3] The proposed mechanism involves the disruption of cellular pH homeostasis, as Clonitralide acts as a protonophore, leading to cytoplasmic acidification which in turn inhibits mTORC1 signaling.[15][16] This inhibition prevents the phosphorylation of downstream targets like p70S6K and 4E-BP1.

Notch Signaling Pathway

Clonitralide has been shown to downregulate the Notch signaling pathway by reducing the expression of Notch receptors (Notch1, Notch2, Notch3) and the downstream target gene Hey-1.[17] The Notch pathway is initiated by ligand-receptor interaction, leading to proteolytic cleavage and release of the Notch intracellular domain (NICD), which then translocates to the nucleus to activate target gene expression.[9][18]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the molecular targets of Clonitralide.

Western Blot Analysis for Protein Phosphorylation